3-Phenyl-4H-1,2,4-triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C8H8ClN3 It is a member of the triazole family, which is known for its versatile chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles . One common method is the cyclization of phenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-Phenyl-4H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another member of the triazole family with similar chemical properties but different biological activities.
4-Phenyl-1,2,3-triazole: A structural isomer with distinct reactivity and applications.
1-Phenyl-3-hydroxy-1,2,4-triazole: A hydroxylated derivative with unique chemical and biological properties.
Uniqueness
3-Phenyl-4H-1,2,4-triazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Properties
CAS No. |
31401-73-7 |
---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-phenyl-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c1-2-4-7(5-3-1)8-9-6-10-11-8;/h1-6H,(H,9,10,11);1H |
InChI Key |
PCGMSGNJMRRMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.